molecular formula C58H95NO29 B1245673 Esculeoside A

Esculeoside A

Cat. No.: B1245673
M. Wt: 1270.4 g/mol
InChI Key: VSQBWNYALURFOT-ZSFCQSFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esculeoside A is a steroid saponin that is spirosolane-3,23,27-triol in which the hydroxy group at position 23 is acetylated and the hydroxy groups at positions 3 and 27 are glycosylated by lycotetraosyl and a beta-D-glucopyranosyl moieties respectively. Isolated from the fruits of Lycopersicon esculentum, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a saponin, a steroid alkaloid, an azaspiro compound, an oxaspiro compound and a steroid saponin.

Scientific Research Applications

1. Bioactive Properties and Health Benefits

  • Cholesterol and Atherosclerosis : Esculeoside A shows significant potential in reducing cholesterol levels and ameliorating atherosclerosis. It inhibits the accumulation of cholesterol esters in macrophages and reduces serum levels of cholesterol, triglycerides, and LDL-cholesterol in mice, indicating a beneficial impact on cardiovascular health (Nohara et al., 2010).
  • Hypoglycemic Effects : Research demonstrates that this compound has hypoglycemic effects, potentially offering therapeutic benefits for diabetes management. It activates AMPK and upregulates IRS-1, thus aiding in glucose regulation (Yang et al., 2019).

2. Dermatological Applications

  • Anti-inflammatory and Dermatitis Treatment : this compound exhibits anti-inflammatory properties and is effective in treating experimental dermatitis in mice. It inhibits hyaluronidase activity and reduces skin clinical scores and scratching frequency, suggesting its potential as a treatment for skin conditions like dermatitis (Zhou et al., 2016).

3. Immunological Impact

  • Modulation of T Lymphocyte Activation : this compound impacts the immune system by modulating T lymphocyte activation. It affects the differentiation of Th2, Th1, and Treg subunits, reducing CD4+ T-lymphocyte activation. This aspect could have significant implications for immune-related conditions and allergies (Zhou et al., 2022).

4. Potential in Cancer Therapy

  • Anticancer Properties : this compound shows promise in cancer therapy, though direct studies on its anticancer effects are limited. The mechanisms through which it might affect cancer cells include modulation of signaling pathways and apoptosis induction, warranting further investigation.

5. Agricultural and Nutritional Significance

  • Content Variation in Tomatoes : The content of this compound varies in different tomato varieties and is influenced by maturation and processing. Understanding these variations is crucial for maximizing its health benefits through dietary sources and potential supplementation (Manabe et al., 2010).

Properties

Molecular Formula

C58H95NO29

Molecular Weight

1270.4 g/mol

IUPAC Name

[(1R,2S,3'S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-5'-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3'-yl] acetate

InChI

InChI=1S/C58H95NO29/c1-21-36-30(88-58(21)35(79-22(2)64)11-23(14-59-58)19-77-51-45(74)41(70)38(67)31(15-60)81-51)13-28-26-6-5-24-12-25(7-9-56(24,3)27(26)8-10-57(28,36)4)80-53-47(76)43(72)48(34(18-63)84-53)85-55-50(87-54-46(75)42(71)39(68)32(16-61)82-54)49(40(69)33(17-62)83-55)86-52-44(73)37(66)29(65)20-78-52/h21,23-55,59-63,65-76H,5-20H2,1-4H3/t21-,23-,24-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48-,49-,50+,51+,52-,53+,54-,55-,56-,57-,58-/m0/s1

InChI Key

VSQBWNYALURFOT-ZSFCQSFNSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@]11[C@H](C[C@@H](CN1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)C

SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11C(CC(CN1)COC1C(C(C(C(O1)CO)O)O)O)OC(=O)C

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11C(CC(CN1)COC1C(C(C(C(O1)CO)O)O)O)OC(=O)C

Synonyms

esculeoside A

Origin of Product

United States

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